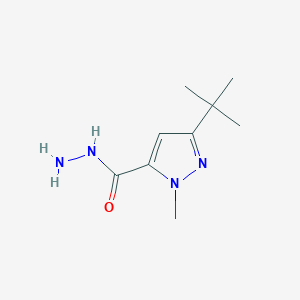
8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
“8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C15H9Cl3N2O. It is a type of quinoline, which is a heterocyclic aromatic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” would include these rings along with the additional functional groups specified in its name.Chemical Reactions Analysis
Quinoline and its derivatives participate in various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Medicinal Chemistry: Drug Discovery and Development
This compound serves as a vital scaffold in drug discovery due to its structural similarity to many biologically active molecules. It has been utilized in the synthesis of various pharmacologically active derivatives, which are being explored for their therapeutic potential . The versatility of this compound allows for the attachment of different functional groups, enabling the design of novel drugs with specific actions.
Industrial Chemistry: Synthesis of Complex Molecules
In industrial chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity with both electron-donating and electron-withdrawing groups makes it a valuable component in constructing diverse molecular architectures, which can be applied in creating materials like dyes, polymers, and other industrial chemicals .
Environmental Science: Pollution Monitoring and Control
The derivatives of this compound could be employed in environmental monitoring, where they might act as sensors or reagents to detect and quantify pollutants. Their structural properties allow them to interact with various environmental contaminants, potentially leading to applications in the remediation and control of pollution .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound can be used to develop new chromatographic methods or as a standard in spectroscopic analysis. Its unique chemical structure can help in the separation of complex mixtures or act as a reference compound in the calibration of analytical instruments .
Material Science: Creation of Novel Materials
The compound’s ability to undergo various chemical reactions makes it a candidate for the development of new materials with specific properties. It could be used to create advanced materials with applications in electronics, photonics, or as part of composite materials designed for strength and durability .
Biochemistry: Enzyme Inhibition and Protein Interaction Studies
In biochemistry, this compound’s derivatives may be used to study enzyme inhibition or protein interactions. Its structural flexibility allows it to mimic certain substrates or inhibitors, making it useful in understanding biochemical pathways and designing molecules that can modulate enzyme activity .
Future Directions
Quinoline and its derivatives continue to be an area of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating their biological and pharmaceutical activities.
properties
IUPAC Name |
8-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCDPPNBERIFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B1396702.png)
![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)





![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)